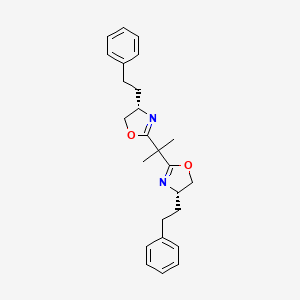
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two oxazole rings connected by a propane-2,2-diyl bridge and phenethyl groups attached to each oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazole Rings: The oxazole rings can be synthesized through the cyclization of appropriate precursors, such as α-hydroxy ketones and amides, under acidic or basic conditions.
Introduction of Phenethyl Groups: The phenethyl groups can be introduced through nucleophilic substitution reactions using phenethyl halides and oxazole intermediates.
Formation of Propane-2,2-diyl Bridge: The final step involves the coupling of two oxazole units through a propane-2,2-diyl bridge, which can be achieved using reagents like dihalopropane and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halides, alkylating agents, or other nucleophiles/electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of dihydrooxazole derivatives.
Substitution: Introduction of new functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole): Similar structure with methyl groups instead of phenethyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-ethyl-4,5-dihydrooxazole): Similar structure with ethyl groups instead of phenethyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenethyl-4,5-dihydrooxazole) is unique due to its specific phenethyl groups, which may impart distinct chemical and biological properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(4S)-4-(2-phenylethyl)-2-[2-[(4S)-4-(2-phenylethyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,23-26-21(17-28-23)15-13-19-9-5-3-6-10-19)24-27-22(18-29-24)16-14-20-11-7-4-8-12-20/h3-12,21-22H,13-18H2,1-2H3/t21-,22-/m0/s1 |
InChI Key |
DMFPKMCEAYVHLP-VXKWHMMOSA-N |
Isomeric SMILES |
CC(C)(C1=N[C@H](CO1)CCC2=CC=CC=C2)C3=N[C@H](CO3)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C1=NC(CO1)CCC2=CC=CC=C2)C3=NC(CO3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















